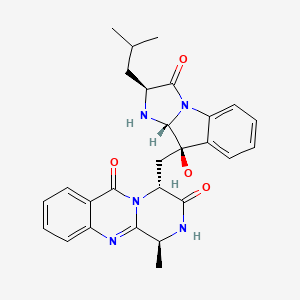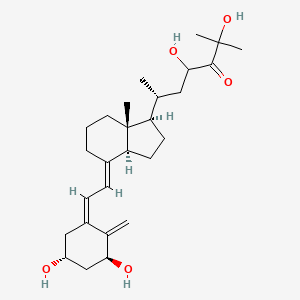
(1S)-1,23,25-trihydroxy-24-oxocalciol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,23,25-trihydroxy-24-oxocalciol is a hydroxycalciol, an oxocalciol, a secondary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Metabolic Pathway Insights
(1S)-1,23,25-Trihydroxy-24-oxocalciol is a derivative of 1,25-dihydroxyvitamin D3 and plays a role in vitamin D metabolism. Its biological activity and metabolic pathways have been extensively studied. For instance, Mayer et al. (1983) found that while 1,25(OH)2-24-oxo-D3 had a high relative competitive index for binding to the chick intestinal mucosa receptor, 1,23,25(OH)3-24-oxo-D3 showed only weak biological activity in intestinal calcium absorption and bone calcium mobilization assays (Mayer, Bishop, Ohnuma, & Norman, 1983). Similarly, Napoli and Horst (1983) identified 24-keto-1,23,25-trihydroxyvitamin D3 as a major 1,25-dihydroxyvitamin D3 metabolite in rat intestine, which is part of the C(24)-oxidation pathway of intestinal 1,25-dihydroxyvitamin D3 metabolism (Napoli & Horst, 1983).
Role in Renal Metabolism
Reddy and Ky (1989) explored the role of calcitroic acid as the end product of renal metabolism of 1,25-dihydroxyvitamin D3 through the C-24 oxidation pathway, which includes the conversion of 1,25-dihydroxyvitamin D3 into 1,23,25-trihydroxy-24-oxovitamin D3 (Reddy & Ky, 1989). This pathway indicates a significant role in controlling tissue levels of hormonally active forms of vitamin D3.
Binding and Receptor Interaction
Research by Valaja et al. (1990) on a 1,25-dihydroxyvitamin D3 analog, 22-oxa-1,25(OH)2D3, which is similar in structure to this compound, showed its ability to bind to 1,25-dihydroxyvitamin D receptors and regulate receptor mRNA levels similarly to the natural ligand (Valaja, Mahonen, Pirskanen, & Mäenpää, 1990).
Metabolic Derivatives
Another study by Reddy and Tserng (1989) identified 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3 as a major side chain cleaved lipid-soluble metabolite of 1,25-dihydroxyvitamin D3, extending the C-24 oxidation pathway in the kidney and showing 1,23,25-trihydroxy-24-oxovitamin D3 as its precursor (Reddy & Tserng, 1989).
Propiedades
Fórmula molecular |
C27H42O5 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H42O5/c1-16(13-24(30)25(31)26(3,4)32)21-10-11-22-18(7-6-12-27(21,22)5)8-9-19-14-20(28)15-23(29)17(19)2/h8-9,16,20-24,28-30,32H,2,6-7,10-15H2,1,3-5H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24?,27-/m1/s1 |
Clave InChI |
ARRIBDAUGOLZSJ-QEEPAQDXSA-N |
SMILES isomérico |
C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1,23,25-TOV 1,23,25-trihydroxy-24-oxo-vitamin D3 1,23,25-trihydroxy-24-oxocholecalciferol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



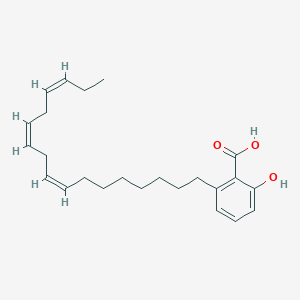
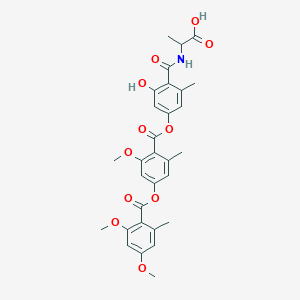
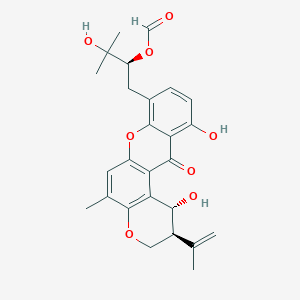

![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
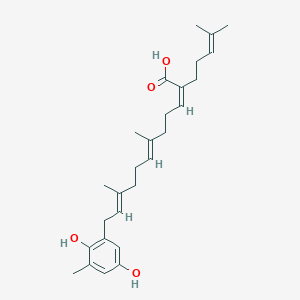

![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)
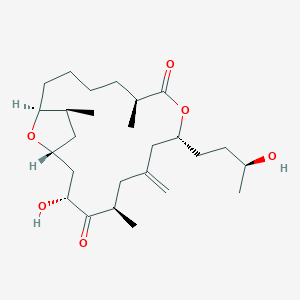


![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
